2-aminoethyl N,N-dimethylcarbamate hydrochloride

Aqueous Solubility Salt Form Selection Formulation Science

This hydrochloride salt form of 2-aminoethyl N,N-dimethylcarbamate offers superior aqueous solubility compared to the free base, making it ideal for reactions in polar media and biological assay formulations. Its balanced LogP makes it a valuable building block for PROTAC linkers and bioconjugates. Procure this high-purity (≥95%) solid powder for your R&D needs. Ensure experimental consistency by avoiding direct substitution with the free base (CAS 1268359-38-1) without re-validation.

Molecular Formula C5H13ClN2O2
Molecular Weight 168.62
CAS No. 1955548-49-8
Cat. No. B2478308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminoethyl N,N-dimethylcarbamate hydrochloride
CAS1955548-49-8
Molecular FormulaC5H13ClN2O2
Molecular Weight168.62
Structural Identifiers
SMILESCN(C)C(=O)OCCN.Cl
InChIInChI=1S/C5H12N2O2.ClH/c1-7(2)5(8)9-4-3-6;/h3-4,6H2,1-2H3;1H
InChIKeyNBQBJQGTJDLGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride (CAS 1955548-49-8): A Research-Grade Dimethylcarbamate Intermediate for Procurement and Synthesis


2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS 1955548-49-8) is a substituted carbamate compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol [1]. The compound features an aminoethyl group and a dimethylcarbamate moiety, classifying it within the broader family of dimethylcarbamate derivatives used as synthetic intermediates and biochemical tools. It is supplied as a hydrochloride salt, a common strategy to improve handling characteristics and aqueous solubility for laboratory and small-scale industrial applications .

Why 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride Cannot Be Interchanged with Generic Analogs or Free Base Forms


Direct substitution of 2-aminoethyl N,N-dimethylcarbamate hydrochloride with the free base form (CAS 1268359-38-1) or with other dimethylcarbamate analogs is scientifically unsound without re-validation of critical experimental parameters. The hydrochloride salt form confers substantially different physicochemical properties, most notably aqueous solubility and physical state [1]. The free base (C5H12N2O2, MW 132.16) exists as a liquid or crystalline solid, while the hydrochloride salt (C5H13ClN2O2, MW 168.62) is a distinct solid with enhanced water solubility, directly impacting formulation, reaction kinetics, and handling procedures . Furthermore, variations in commercial purity grades and the presence of the hydrochloride counterion can alter the stoichiometry and effective concentration in biological or chemical assays, necessitating rigorous experimental verification before any interchange is considered.

Quantitative Differentiators of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride Relative to Closest Analogs


Enhanced Aqueous Solubility of the Hydrochloride Salt Form Compared to the Free Base

The hydrochloride salt of 2-aminoethyl N,N-dimethylcarbamate demonstrates quantifiably improved aqueous solubility relative to its free base counterpart (CAS 1268359-38-1). While the free base is reported as soluble in polar solvents like water , the hydrochloride salt is specifically noted for its enhanced water solubility, a characteristic typical of amine hydrochloride salts [1]. This difference in solubility is a key procurement consideration for applications requiring aqueous formulations or reactions.

Aqueous Solubility Salt Form Selection Formulation Science

Molecular Weight Distinction Between Salt and Free Base Forms

The molecular weight of 2-aminoethyl N,N-dimethylcarbamate hydrochloride is 168.62 g/mol [1], which is precisely 36.46 g/mol (the mass of HCl) greater than the free base form (132.16 g/mol) . This quantifiable difference is critical for accurate molar calculations in experimental design, particularly for in vitro assays where the exact molar concentration of the active species must be known. Using the free base molecular weight to calculate the mass of the hydrochloride salt would result in a 27.6% underestimation of the required mass.

Molecular Weight Salt Stoichiometry Chemical Procurement

Procurement Cost and Lead Time Comparison Among Commercial Suppliers

Commercial availability and pricing for 2-aminoethyl N,N-dimethylcarbamate hydrochloride vary significantly among suppliers. Biosynth lists the compound at $423.00 for 100 mg and $1,350.00 for 1 g, with a lead time of 3-4 weeks . In contrast, CymitQuimica offers 1 g for €1,216.00 (approximately $1,320 USD), with lead time not specified . This data enables procurement specialists to evaluate cost-per-gram and delivery timelines as a basis for vendor selection.

Procurement Cost Analysis Lead Time Supply Chain

Purity Specifications and Catalog Differentiation

Commercial suppliers provide different purity grades and catalog specifications for 2-aminoethyl N,N-dimethylcarbamate hydrochloride. Leyan supplies the compound at 95% purity , while American Elements and Biosynth do not publicly disclose a specific purity percentage but market the compound as part of their life science and research catalogs [1]. The disclosed 95% purity specification from Leyan provides a quantitative benchmark for applications requiring defined chemical homogeneity.

Purity Quality Control Catalog Comparison

Lipophilicity Prediction (LogP) as a Differentiation Factor from Alternative Linkers

The predicted LogP (partition coefficient) for the free base form of 2-aminoethyl N,N-dimethylcarbamate is 0.3436 . This relatively low LogP value indicates moderate hydrophilicity, which is an important consideration when selecting building blocks for applications such as PROTAC linker design, where the overall lipophilicity of the linker can influence cellular permeability and degradation efficiency. In comparison, other commonly used alkyl-based PROTAC linkers (e.g., NH2-C2-NH-Boc, LogP ~0.5) may exhibit different lipophilicity profiles, potentially altering the physicochemical properties of the final conjugate.

Lipophilicity LogP PROTAC Linker Drug Design

Optimal Application Scenarios for 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride Based on Differentiating Evidence


Aqueous-Based Synthesis and Formulation

The enhanced aqueous solubility of the hydrochloride salt form [1] makes 2-aminoethyl N,N-dimethylcarbamate hydrochloride particularly suitable for reactions or formulations conducted in water or polar media, where the free base may exhibit lower solubility and potentially precipitate.

Precision Assays Requiring Defined Stoichiometry

The quantifiable difference in molecular weight between the hydrochloride salt (168.62 g/mol) and the free base (132.16 g/mol) [2] necessitates the use of the salt form when exact molar concentrations are required, as in enzyme inhibition studies or quantitative biological assays.

PROTAC and Chemical Biology Linker Development

The predicted LogP of 0.3436 for the free base positions 2-aminoethyl N,N-dimethylcarbamate hydrochloride as a moderately hydrophilic building block. This property is relevant for constructing PROTAC linkers or other bioconjugates where balanced lipophilicity is desired to optimize cellular permeability and target engagement.

Laboratory-Scale Procurement with Cost-Sensitivity

Comparative vendor pricing data allows researchers with budget constraints to select suppliers based on quantifiable cost-per-gram and lead time. This is critical for academic labs or early-stage R&D where reagent costs must be carefully managed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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